molecular formula C19H16Cl2N2O2S B5975681 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No. B5975681
M. Wt: 407.3 g/mol
InChI Key: YBEGHFKXEPWULT-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs) and to modulate the activity of G protein-coupled receptors (GPCRs).
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has various biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, to reduce inflammation, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide in lab experiments is its specificity and potency. It has a high affinity for its target enzymes and receptors and can be used at low concentrations. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the research of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide. These include:
1. Further studies on its potential applications in the treatment of various diseases.
2. Development of new analogs and derivatives with improved potency and specificity.
3. Investigation of its effects on other enzymes and receptors in the body.
4. Studies on its pharmacokinetics and toxicity in animal models.
5. Investigation of its potential use as a tool compound in drug discovery.
In conclusion, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a chemical compound with various potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and to develop new analogs and derivatives.

Synthesis Methods

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide involves the reaction of 2,4-dichlorobenzylamine with 2-bromoacetic acid and 2-aminothiazole in the presence of a base. The resulting compound is then reacted with 3-methylphenol and acetic anhydride to obtain the final product.

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound in drug discovery and has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)8-13-5-6-14(20)9-17(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGHFKXEPWULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

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